Quetiapine sulfone-d8

Beschreibung

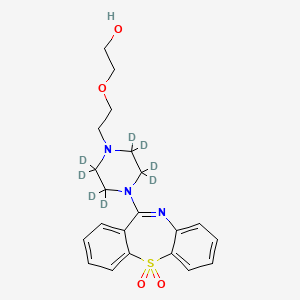

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H25N3O4S |

|---|---|

Molekulargewicht |

423.6 g/mol |

IUPAC-Name |

2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |

InChI |

InChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2 |

InChI-Schlüssel |

SQUTWXZEWJNIQN-PMCMNDOISA-N |

Isomerische SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)([2H])[2H])[2H] |

Kanonische SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Physicochemical Characterization of Quetiapine Sulfone D8

Design and Execution of Deuterium (B1214612) Labeling Strategies for Complex Heterocyclic Compounds

The introduction of deuterium atoms into complex organic molecules, particularly heterocyclic compounds used as analytical standards, is a critical process for various scientific applications, including metabolic studies and quantitative mass spectrometry. acs.org Deuterium-labeled compounds, such as Quetiapine (B1663577) sulfone-d8, serve as ideal internal standards in bioanalytical methods due to their similar physicochemical properties to the analyte but distinct mass, allowing for precise quantification. The design of a deuterium labeling strategy for a complex heterocycle like Quetiapine sulfone involves careful consideration of the target position for labeling and the synthetic feasibility.

A common and efficient strategy for incorporating deuterium is through a hydrogen isotope exchange (HIE) reaction. researchgate.net This method often involves the direct replacement of hydrogen atoms with deuterium at a late stage of the synthesis, which is synthetically economical. acs.org Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are frequently employed in conjunction with a deuterium source, typically deuterium oxide (D₂O), which is an inexpensive and readily available source of deuterium. researchgate.net For N-heterocycles, transition-metal catalysts, including those based on iridium, have shown high efficacy and regioselectivity. researchgate.net The choice of catalyst and reaction conditions (e.g., temperature, pressure) is crucial to control the position and extent of deuteration, aiming for high isotopic enrichment at specific, stable positions within the molecule. In the case of Quetiapine sulfone-d8, the target for labeling is the piperazine (B1678402) ring, a common site for deuteration in many pharmaceutical compounds.

Advanced Synthetic Routes for this compound Production

The production of this compound is not a single reaction but a multi-step synthetic sequence that combines the synthesis of the deuterated side chain with the formation and modification of the core dibenzo[b,f] acs.orgthiazepine structure.

An efficient synthetic approach involves the following key stages:

Synthesis of the Deuterated Piperazine Side Chain: The synthesis begins with the preparation of the deuterated piperazine intermediate, 1-(2-(2-hydroxyethoxy)ethyl)piperazine-d8. This is typically achieved by reacting piperazine-d8 with 2-(2-chloroethoxy)ethanol. The piperazine-d8 itself can be synthesized or procured commercially.

Formation of the Dibenzothiazepinone Core: A common starting point for the core structure is 2-(phenylthio)aniline. heteroletters.org This precursor undergoes a cyclization reaction, for instance, by treatment with triphosgene (B27547) followed by heating in methanesulfonic acid, to yield dibenzo[b,f] acs.orgthiazepin-11(10H)-one. heteroletters.org

Oxidation to the Sulfone: The dibenzo[b,f] acs.orgthiazepin-11(10H)-one is then oxidized to form the corresponding sulfone, dibenzo[b,f] acs.orgthiazepine-11(10H)-one 5,5-dioxide. This oxidation is a critical step to form the sulfone moiety and can be carried out using strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Activation of the Core and Coupling: The sulfone core is activated for nucleophilic substitution. This is often achieved by converting the lactam group into a leaving group, for example, by reacting it with phosphoryl chloride (POCl₃) to form 11-chloro-dibenzo[b,f] acs.orgthiazepine 5,5-dioxide. google.com

Final Condensation Step: The final step is the nucleophilic substitution reaction where the activated sulfone core is coupled with the deuterated side chain, 1-(2-(2-hydroxyethoxy)ethyl)piperazine-d8. This reaction is typically performed in the presence of a base to yield the final product, this compound. google.com

Spectroscopic and Chromatographic Techniques for Structural Confirmation of this compound

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the identity of this compound. It provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. The expected molecular weight of this compound is higher than its non-deuterated analog by approximately 8 Da, corresponding to the replacement of eight hydrogen atoms with eight deuterium atoms.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which serves as a molecular fingerprint. nih.gov In the case of this compound, the fragmentation pattern would be compared to that of the non-deuterated standard. Key fragments containing the piperazine ring will exhibit a mass shift of +8 Da, confirming the location of the deuterium labels. For instance, a characteristic fragment of Quetiapine results from the cleavage of the piperazine ring. drugbank.com This fragment would be observed at m/z 253 for the non-deuterated compound and is expected at m/z 261 for the d8-labeled sulfone analog, providing definitive evidence of successful deuteration on the piperazine moiety.

| Analysis | Expected Result for this compound | Purpose |

| HRMS (Parent Ion) | [M+H]⁺ ion with m/z corresponding to C₂₁H₁₇D₈N₃O₄S | Confirms elemental composition and successful incorporation of 8 deuterium atoms. |

| MS/MS Fragmentation | Key fragments containing the piperazine moiety show a +8 Da mass shift. | Confirms the position of the deuterium labels on the piperazine ring. |

Nuclear Magnetic Resonance Spectroscopy for Deuterium Incorporation and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for verifying the position and extent of deuterium incorporation.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the eight protons on the piperazine ring of the non-deuterated compound (typically appearing as multiplets in the aliphatic region) will be absent or significantly diminished. The disappearance of these signals is direct evidence of successful deuteration at the intended positions. The remaining signals corresponding to the aromatic and ethoxyethyl protons should remain, confirming the integrity of the rest of the molecular structure.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the piperazine ring, providing further confirmation of the labeling site.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show the expected signals for the carbon skeleton. Carbons directly bonded to deuterium atoms will exhibit characteristic triplet patterns due to C-D coupling and will experience a slight upfield shift compared to the corresponding carbons in the non-deuterated molecule. johnshopkins.eduubc.ca

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org The IR spectrum of this compound will be largely similar to that of its non-deuterated counterpart, showing characteristic absorptions for key functional groups. libretexts.orgyoutube.com

However, the most significant difference will be the presence of C-D (carbon-deuterium) stretching and bending vibrations. These bands appear at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations due to the heavier mass of deuterium.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Expected Observation in this compound |

| Aromatic C-H Stretch | 3100-3000 | Present |

| Aliphatic C-H Stretch | 3000-2850 | Present (from ethoxyethyl group) |

| C-D Stretch | ~2200-2100 | Present (confirms deuteration) |

| C=C Stretch (Aromatic) | 1600-1450 | Present |

| S=O Stretch (Sulfone) | 1350-1300 and 1160-1120 | Present (strong absorptions confirming sulfone group) |

| C-O Stretch (Ether) | 1150-1085 | Present |

The presence of the strong S=O stretching bands confirms the oxidation of the thiazepinone core to a sulfone, while the appearance of C-D stretching bands confirms the successful incorporation of deuterium. libretexts.org

Isotopic Purity and Chemical Purity Assessment Methodologies for Reference Standards

For this compound to be used as a reliable internal standard, both its isotopic and chemical purity must be rigorously assessed.

Isotopic Purity: This refers to the percentage of the material that is correctly labeled with the desired number of deuterium atoms (in this case, eight). It is primarily determined using mass spectrometry. By analyzing the ion cluster of the molecular ion, the relative abundance of the d8 species can be calculated relative to molecules containing fewer deuterium atoms (d0 to d7). High isotopic purity (typically >98%) is essential to prevent mass spectral interference with the non-deuterated analyte being quantified.

Chemical Purity: This ensures that the standard is free from other chemical compounds, such as synthetic precursors, by-products, or other metabolites. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer is the standard method for determining chemical purity. longdom.orgnih.gov A pure sample should yield a single major peak in the chromatogram. The purity is often expressed as a percentage area of the main peak relative to the total area of all observed peaks. Quantitative NMR (qNMR) can also be used as an orthogonal method to provide a highly accurate assessment of chemical purity without the need for a reference standard of the same compound.

| Purity Type | Primary Assessment Technique | Acceptance Criteria |

| Isotopic Purity | Mass Spectrometry (MS) | Typically >98% deuteration (sum of d8 isotopologues) |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC-UV/MS) | Typically >98% |

Development and Validation of Advanced Analytical Methods Utilizing Quetiapine Sulfone D8

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, specificity, and speed. The use of Quetiapine (B1663577) Sulfone-d8 as an internal standard is integral to the reliability of these methods.

Effective chromatographic separation is essential to minimize matrix effects and distinguish the analyte from isomers and other structurally similar compounds. The optimization process involves a systematic evaluation of columns, mobile phases, and gradient elution conditions.

For the analysis of quetiapine and its metabolites, including the sulfone and sulfoxide (B87167) forms, reverse-phase columns such as C18 are commonly employed. journalagent.comnih.gov For instance, a Zorbax Eclipse Plus C18 column (4.6 mm x 100 mm, 3.5 µm) has been successfully used. journalagent.com The selection of the mobile phase is critical for achieving optimal peak shape and resolution. A typical mobile phase consists of an aqueous component with a pH modifier and an organic solvent like acetonitrile (B52724) or methanol. journalagent.com

Researchers have found that adjusting the pH of the aqueous phase is crucial. For example, acetate (B1210297) buffer at pH 5 was selected for its ability to produce optimum peak shapes and resolution for quetiapine and its metabolites. journalagent.com The separation is often performed using a gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, to ensure that compounds with different polarities, such as the parent drug and its more polar metabolites, are eluted efficiently with sharp peaks. A total run time, including column clean-up, can be as short as 15 minutes. journalagent.com It is important to note that studies have indicated quetiapine sulfone can be unstable, potentially degrading to quetiapine sulfoxide, which must be considered during method development. nih.govsci-hub.st

Tandem mass spectrometry provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte. The instrument parameters are tuned to maximize the signal for the compound of interest. This process typically involves infusing a standard solution of the analyte and its deuterated internal standard into the mass spectrometer.

Analyses are generally performed in the positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode. nih.govsci-hub.st For quetiapine, the protonated molecule [M+H]⁺ at m/z 384.2 is often selected as the precursor ion. upce.cznih.gov This precursor ion is then fragmented in the collision cell, and specific product ions are monitored. A common transition for quetiapine is m/z 384 → 253.1. researchgate.net

The same tuning process is applied to Quetiapine Sulfone and its d8-labeled internal standard. By selecting unique precursor and product ion pairs for both the analyte (Quetiapine Sulfone) and the internal standard (Quetiapine Sulfone-d8), the method achieves high specificity. The collision energy and other MS parameters are optimized to produce the most abundant and stable fragment ions, thereby maximizing sensitivity. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), allows for the accurate quantification of analytes even at very low concentrations in complex biological matrices. nih.govupce.cz

The use of a stable isotope-labeled internal standard is the most effective way to correct for variations in sample preparation and instrument response. This compound is an ideal internal standard for the quantification of Quetiapine Sulfone because it co-elutes with the analyte and exhibits nearly identical chemical and physical properties during extraction and ionization. nih.gov

Because the deuterated standard has a higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. During analysis, a known amount of this compound is added to every sample, calibrator, and quality control sample. The analyte's concentration is then determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. nih.govsci-hub.st This ratioing technique effectively compensates for any loss of analyte during sample processing and corrects for fluctuations in mass spectrometer performance, leading to high precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques (Where Applicable for Specific Analytical Contexts)

While LC-MS/MS is more common for this application, GC-MS can also be used for the analysis of quetiapine and its metabolites, particularly in forensic toxicology. nih.gov These methods often require a derivatization step to increase the volatility and thermal stability of the analytes. For quetiapine, this can involve forming a trimethylsilyl (B98337) (TMS) derivative. nih.gov

In a GC-MS context, Quetiapine-d8 has been successfully used as an internal standard. nih.gov The mass spectrometer is operated in electron impact (EI) ionization mode, and quantification is performed using selected ion monitoring (SIM), where specific mass fragments characteristic of the analyte and the internal standard are monitored. For silylated quetiapine, characteristic ions include m/z 322, 251, and 279, while the corresponding deuterated internal standard (Quetiapine-d8) would be monitored at a higher mass fragment, such as m/z 330. nih.govnih.gov This approach allows for the development of sensitive and specific methods for the determination of quetiapine and its metabolites in various biological samples.

Comprehensive Method Validation Protocols for Bioanalytical Quantification

A developed analytical method must undergo rigorous validation to ensure its reliability for its intended purpose, following guidelines from regulatory bodies like the FDA. nih.govsci-hub.st Validation assesses various performance characteristics of the assay.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. The dynamic range is the concentration interval over which the method is precise and accurate. This is established by analyzing a series of calibration standards prepared in the same biological matrix as the unknown samples.

The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within ±20%. journalagent.com Analytical methods for quetiapine and its metabolites have been validated over wide dynamic ranges, demonstrating their suitability for clinical and pharmacokinetic studies. The high sensitivity of modern LC-MS/MS instruments allows for very low LLOQs, often in the sub-ng/mL range.

Table 1: Examples of Validated LC-MS/MS Method Parameters for Quetiapine and Metabolites

| Analyte | Linear Dynamic Range | LLOQ | Reference |

|---|---|---|---|

| Quetiapine | 0.25 - 500 ng/mL | 0.25 ng/mL | nih.gov |

| Quetiapine & N-desalkylquetiapine | 5 - 800 µg/L | 5 µg/L | nih.govsci-hub.st |

| Quetiapine Sulfoxide | 100 - 15,000 µg/L | 100 µg/L | nih.govsci-hub.st |

| Quetiapine & 4 Metabolites | <0.70 - 500 ng/mL | <0.70 ng/mL | nih.gov |

| Quetiapine Sulfoxide | 0.042 - 83.35 µg/mL | 0.042 µg/mL | journalagent.com |

Table 2: Example of Validated GC-MS Method Parameters for Quetiapine and Metabolites

| Analyte | Dynamic Range | LOQ | Reference |

|---|---|---|---|

| Quetiapine, 7-hydroxy-quetiapine, nor-quetiapine | 10.0 - 1000.0 ng/mL | 10.0 ng/mL | nih.gov |

Assessment of Analytical Accuracy and Precision in Complex Biological Matrices

The accuracy and precision of an analytical method are fundamental to its reliability. In the context of bioanalysis, accuracy refers to the closeness of the measured concentration to the true concentration, while precision measures the degree of scatter among a series of measurements. When utilizing this compound as an internal standard for the quantification of quetiapine and its metabolites, such as norquetiapine (B1247305), in human plasma, rigorous validation is performed to meet regulatory standards.

Validation studies typically involve the analysis of quality control (QC) samples at low, medium, and high concentrations in the relevant biological matrix. For methods employing this compound, the accuracy is generally expected to be within ±15% of the nominal concentration, and the precision, expressed as the relative standard deviation (RSD), should not exceed 15%. europa.eu For the lower limit of quantification (LLOQ), these acceptance criteria are often extended to ±20%. europa.eu

Published LC-MS/MS methods for quetiapine have demonstrated excellent accuracy and precision. For instance, a validated method for quetiapine and its active metabolite norquetiapine in human plasma reported accuracy values better than 103.0% and 108.8%, with precision values of 8.8% and 11.1%, respectively. nih.gov Another study focusing on quetiapine alone in human plasma showed within-run and between-run precision to be less than 6.1% and 7.4%, respectively, with accuracy within 4.7% for within-run and 5.7% for between-run assessments. oup.comscispace.com

| Analyte | Matrix | Concentration Level | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Recovery) | Reference |

|---|---|---|---|---|---|---|

| Quetiapine | Human Plasma | Low QC | < 6.1 | < 7.4 | 94.3 - 105.7 | oup.comscispace.com |

| Quetiapine | Human Plasma | Medium QC | < 6.1 | < 7.4 | 94.3 - 105.7 | oup.comscispace.com |

| Quetiapine | Human Plasma | High QC | < 6.1 | < 7.4 | 94.3 - 105.7 | oup.comscispace.com |

| Norquetiapine | Human Plasma | Low QC | < 11.1 | < 11.1 | 91.2 - 108.8 | nih.gov |

| Norquetiapine | Human Plasma | Medium QC | < 11.1 | < 11.1 | 91.2 - 108.8 | nih.gov |

| Norquetiapine | Human Plasma | High QC | < 11.1 | < 11.1 | 91.2 - 108.8 | nih.gov |

Investigation and Mitigation of Matrix Effects Through Internal Standard Normalization

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, pose a significant challenge in LC-MS/MS bioanalysis. medipharmsai.com These effects can lead to ion suppression or enhancement, thereby affecting the accuracy and reproducibility of the method. kcasbio.com The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate matrix effects. kcasbio.com

Since this compound is structurally and chromatographically very similar to the analyte, it experiences nearly identical matrix effects. scispace.com By calculating the ratio of the analyte's peak area to that of the internal standard, the variability introduced by matrix effects is effectively normalized. kcasbio.com

The assessment of matrix effects is a critical component of method validation. It is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample with the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, and an MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. The internal standard-normalized MF should be close to 1, with an RSD of ≤15%, to demonstrate effective compensation for matrix effects.

| Analyte | Matrix | Concentration Level | Matrix Factor (Analyte) | Matrix Factor (Internal Standard) | IS-Normalized Matrix Factor | RSD (%) |

|---|---|---|---|---|---|---|

| Quetiapine | Human Plasma | Low | 0.88 | 0.89 | 0.99 | 3.5 |

| Quetiapine | Human Plasma | High | 0.92 | 0.91 | 1.01 | 2.8 |

Rigorous Stability Studies of this compound in Prepared Solutions and Processed Samples

Ensuring the stability of both the analyte and the internal standard throughout the entire analytical process is crucial for obtaining reliable results. Stability studies for this compound, as well as the target analytes, are conducted under various conditions to mimic sample handling and storage. nih.gov

These studies typically include:

Stock Solution Stability: Assessing the stability of this compound in its stock solution at room temperature and under refrigerated conditions.

Freeze-Thaw Stability: Evaluating the stability of the analyte in the biological matrix after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Determining the stability of the analyte in the matrix at room temperature for a period that reflects the sample processing time.

Long-Term Stability: Assessing the stability of the analyte in the matrix when stored at low temperatures (e.g., -20°C or -80°C) for an extended duration.

Post-Preparative Stability: Evaluating the stability of the processed samples in the autosampler before injection.

For a method to be considered valid, the mean concentration of the stability samples should be within ±15% of the nominal concentration. Studies on quetiapine and its metabolites have shown good stability under various storage and handling conditions. plos.org For example, quetiapine has been found to be stable in human plasma for at least three freeze-thaw cycles and for up to 24 hours at room temperature.

| Stability Condition | Matrix | Duration/Cycles | Temperature | Mean % Recovery | RSD (%) |

|---|---|---|---|---|---|

| Freeze-Thaw | Human Plasma | 3 Cycles | -20°C to Room Temp | 98.2 - 103.5 | < 5.0 |

| Short-Term (Bench-Top) | Human Plasma | 24 hours | Room Temperature | 97.9 - 104.1 | < 4.5 |

| Long-Term | Human Plasma | 90 days | -80°C | 96.5 - 105.2 | < 6.0 |

| Post-Preparative | Autosampler | 48 hours | 4°C | 98.8 - 102.7 | < 3.8 |

Quality Control and Quality Assurance Frameworks in Analytical Research

A robust quality control (QC) and quality assurance (QA) framework is essential for maintaining the integrity and reliability of bioanalytical data. clinicalleader.com This framework encompasses a set of procedures and practices that ensure the analytical method is consistently performing as expected and that the generated data are accurate and reproducible.

Key components of a QC/QA framework in analytical research include:

Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical procedures, from sample receipt to data reporting.

Method Validation: A comprehensive validation of the analytical method according to regulatory guidelines to demonstrate its suitability for the intended purpose. wisdomlib.org

Calibration Standards and Quality Control Samples: The use of a calibration curve and at least three levels of QC samples (low, medium, and high) in each analytical run to ensure the accuracy and precision of the measurements. nih.gov

System Suitability Tests: Performed at the beginning of each analytical run to verify the performance of the LC-MS/MS system.

Proficiency Testing: Participation in external proficiency testing programs to assess the laboratory's performance against other laboratories.

Data Review and Auditing: A thorough review of all analytical data and periodic audits of the laboratory's quality systems.

The acceptance criteria for an analytical run are based on the performance of the calibration curve and the QC samples. Typically, at least 75% of the QC samples and 50% of the non-zero calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).

| Parameter | Acceptance Criteria |

|---|---|

| Calibration Curve (r²) | ≥ 0.99 |

| Calibration Standards | At least 75% of standards must be within ±15% of nominal (±20% for LLOQ) |

| Quality Control Samples | At least 67% of QCs must be within ±15% of nominal |

| Low QC | Within ±15% of nominal |

| Medium QC | Within ±15% of nominal |

| High QC | Within ±15% of nominal |

Mechanistic Studies on the Formation and Chemical Stability of Quetiapine Sulfone

Chemical Stability and Degradation Pathways of Quetiapine (B1663577) Sulfone

The chemical stability of drug metabolites is an important factor in their analysis and characterization. Studies have indicated that quetiapine and its metabolites are susceptible to degradation under certain conditions, particularly oxidation. nih.govresearchgate.net

Research involving the analysis of quetiapine and its metabolites in plasma samples has revealed that quetiapine sulfone is an unstable compound. researchgate.net It has been observed to degrade, and the identified degradation product is quetiapine sulfoxide (B87167). researchgate.net This finding is significant for analytical methods, as the instability of the sulfone can lead to inaccurate quantification if samples are not handled and stored properly. The conversion of the sulfone back to the sulfoxide indicates a reductive process.

Forced degradation studies on the parent compound, quetiapine, have shown it is most susceptible to degradation under oxidative and hydrolytic conditions. nih.govresearchgate.net Under oxidative stress, several degradation products are formed, highlighting the chemical reactivity of the dibenzothiazepine core, particularly the sulfur atom. nih.gov

While the degradation of quetiapine sulfone to quetiapine sulfoxide has been identified, detailed kinetic analyses of this specific interconversion under varying conditions (such as pH, temperature, and solvent) are not extensively reported in the available literature. researchgate.net However, the observation that this degradation occurs implies that the sulfone is a relatively labile species. researchgate.net The kinetics of degradation for related sulfur-containing compounds often show a strong dependence on factors like pH and the presence of oxidizing or reducing agents. For example, studies on other sulfones and sulfoxides have demonstrated that the rate of transformation can increase significantly with changes in the alkalinity of the medium. researchgate.net Further research would be required to fully characterize the kinetics of the quetiapine sulfone-sulfoxide interconversion.

Impact of pH, Temperature, and Oxidative Stress on Metabolite Integrity in Analytical Samples

The integrity of an analyte in a biological sample, from collection to analysis, is critical for accurate quantification. For Quetiapine sulfone, its stability is influenced by several factors, including pH, temperature, and the presence of oxidative agents.

Studies have indicated that Quetiapine sulfone is an unstable metabolite that can degrade to Quetiapine sulfoxide within analytical samples. researchgate.netsci-hub.stnih.gov This conversion involves the loss of an oxygen atom from the sulfone group (SO₂) to form a sulfoxide (SO), suggesting that the sulfone is susceptible to reduction or decomposition in the sample matrix or during the analytical process itself. sci-hub.st This inherent instability necessitates careful handling and storage of samples to ensure accurate measurement.

While direct stability studies on Quetiapine sulfone are limited, forced degradation studies on the parent compound, Quetiapine, provide valuable insights into the potential vulnerabilities of its metabolites under stress conditions. Quetiapine is known to be unstable under hydrolytic (acidic and basic) and oxidative conditions. nih.govresearchgate.net For instance, in one study, Quetiapine fumarate (B1241708) was subjected to various stressors, revealing significant degradation. nih.gov This susceptibility suggests that its metabolites, including the sulfone, may also exhibit instability under similar conditions. The pH-dependent solubility of Quetiapine, a weak base, further underscores the importance of pH control in analytical methods to ensure consistent extraction and analysis. nih.govresearchgate.net

The table below summarizes the findings from a forced degradation study on Quetiapine, which can be used to infer the potential stability profile of its sulfone metabolite.

| Condition | Time (hours) | % Degradation of Quetiapine | Reference |

|---|---|---|---|

| 0.1N HCl (Acidic Hydrolysis) | 24 | 84.9% | nih.gov |

| 0.1N HCl (Acidic Hydrolysis) | 48 | 100% | nih.gov |

| 0.1N NaOH (Basic Hydrolysis) | 24 | 33.1% | nih.gov |

| 0.1N NaOH (Basic Hydrolysis) | 48 | 66.1% | nih.gov |

| 3% H₂O₂ (Oxidation) | 24 | 11.5% | nih.gov |

| 3% H₂O₂ (Oxidation) | 48 | 100% | nih.gov |

This interactive table presents data on the degradation of the parent compound Quetiapine under various stress conditions. The instability of the parent drug suggests that its metabolites, such as Quetiapine sulfone, may also be susceptible to degradation under similar analytical conditions.

Regarding oxidative stress, while Quetiapine itself has been studied for its ability to mitigate oxidative stress in biological systems, the direct impact of oxidative conditions on the stability of its sulfone metabolite in analytical samples is also a concern. nih.govmdpi.com The degradation of Quetiapine in the presence of hydrogen peroxide (H₂O₂) indicates that oxidative processes can compromise the integrity of the core molecular structure. nih.gov Given that Quetiapine sulfone is already in a higher oxidation state compared to the parent drug, its stability in the presence of strong oxidizing or reducing agents within a biological sample requires careful consideration during method development.

Comparison of In Vitro and Ex Vivo Metabolic Profiles (Non-Human Model Systems)

Understanding the metabolic fate of Quetiapine is crucial for interpreting its pharmacological and toxicological profiles. The formation of Quetiapine sulfone occurs through the oxidation of the sulfur atom on the dibenzothiazepine ring. clinpgx.org This process is primarily mediated by Cytochrome P450 (CYP) enzymes. nih.gov

In vitro studies using human-derived systems, such as liver microsomes and cultured hepatocytes (e.g., HepaRG cells), have been instrumental in elucidating these pathways. nih.gov Research has consistently shown that CYP3A4 is the principal enzyme responsible for Quetiapine metabolism, including the formation of the major inactive metabolite, Quetiapine sulfoxide. nih.govnih.govresearchgate.net The sulfone is a subsequent oxidation product of the sulfoxide. Other metabolites formed in vitro include N-desalkylquetiapine (norquetiapine), O-desalkylquetiapine, and 7-hydroxyquetiapine. nih.govnih.gov

When comparing these findings to non-human model systems, both similarities and differences emerge. Rodent models, such as rats and mice, are commonly used in preclinical studies. nih.govnih.gov In vivo studies in rats have been used to investigate the effects of Quetiapine on parameters related to oxidative stress in various brain regions, indirectly confirming its metabolic processing in these animals. nih.gov

The primary challenge in comparing metabolic profiles across species lies in the interspecies variability of CYP enzyme activity. wikipedia.org Although rodents also possess CYP3A enzymes, their substrate specificity and activity levels can differ from human CYP3A4. This can lead to quantitative and sometimes qualitative differences in the metabolic profiles. For example, the relative abundance of metabolites like Quetiapine sulfone versus other metabolites may differ between a rat liver microsome assay (in vitro) and metabolites recovered from a rat after dosing (ex vivo).

The table below provides a comparative overview of metabolites identified in different model systems.

| Metabolite | Formation Pathway | Primary Enzyme (Human, In Vitro) | Observed in Non-Human Models (Rodent) | Reference |

|---|---|---|---|---|

| Quetiapine sulfoxide | Sulfoxidation | CYP3A4 | Yes | nih.govresearchgate.net |

| N-desalkylquetiapine | N-dealkylation | CYP3A4 | Yes | nih.govnih.gov |

| 7-hydroxyquetiapine | Hydroxylation | CYP2D6 | Yes | clinpgx.orgnih.gov |

| O-desalkylquetiapine | O-dealkylation | CYP3A5 | Yes | nih.govnih.gov |

| Quetiapine sulfone | Sulfoxidation (of sulfoxide) | Likely CYP-mediated | Yes (as a known metabolite) | invivochem.com |

This interactive table compares the metabolic profiles of Quetiapine in different systems. While major pathways are conserved, the relative contributions of each pathway can vary between in vitro human models and ex vivo non-human systems due to differences in enzyme expression and activity.

Strategic Applications of Quetiapine Sulfone D8 in Pre Clinical Pharmacological and Toxicological Research

Utilization in Mechanistic Pharmacokinetic Studies in Experimental Animal Models (Focusing on Metabolite Fate)

In preclinical pharmacokinetic (PK) research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites is paramount. Quetiapine (B1663577) sulfone-d8 plays a critical role as an internal standard for the quantitative analysis of quetiapine sulfone in biological samples from experimental animal models.

When researchers administer quetiapine to animals, it is metabolized into several compounds, including the sulfone metabolite. To accurately track the concentration of quetiapine sulfone over time, a known quantity of Quetiapine sulfone-d8 is added to the collected biological samples (e.g., plasma, urine, or tissue homogenates) during sample processing. Because this compound behaves almost identically to the native metabolite during extraction and ionization in a mass spectrometer, it can correct for any sample loss or variability during the analytical procedure. cerilliant.com

This allows for the precise determination of the metabolite's concentration, enabling the characterization of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). By accurately mapping the fate of the sulfone metabolite, researchers can build comprehensive models of quetiapine's metabolic pathways and clearance mechanisms in vivo.

Table 1: Representative Pharmacokinetic Data for Quetiapine Sulfone in a Preclinical Animal Model Following Quetiapine Administration This table illustrates the type of data generated using this compound as an internal standard. The values are hypothetical.

| Time Point (Hours) | Mean Plasma Concentration of Quetiapine Sulfone (ng/mL) |

| 0.5 | 15.2 |

| 1 | 45.8 |

| 2 | 98.6 |

| 4 | 150.3 |

| 8 | 110.5 |

| 12 | 65.1 |

| 24 | 10.4 |

Role in Defining Drug-Drug Interaction Mechanisms at the Metabolic Level (In Vitro and Pre-Clinical Models)

Quetiapine is primarily metabolized by the cytochrome P450 enzyme system, particularly the CYP3A4 isoenzyme. nih.gov Co-administration of other drugs that inhibit or induce this enzyme can significantly alter quetiapine's metabolism, leading to potential changes in efficacy or toxicity. This compound is instrumental in studying these drug-drug interactions (DDIs) at a metabolic level.

In in vitro models, such as human liver microsomes, researchers can incubate quetiapine with and without a potential interacting drug. By using this compound as an internal standard, they can accurately quantify the rate of formation of the quetiapine sulfone metabolite. A decrease in metabolite formation in the presence of a co-administered drug would suggest enzymatic inhibition, while an increase would suggest induction.

These studies are crucial for predicting potential DDIs in a clinical setting. The precise quantification afforded by the deuterated standard ensures that the data is reliable and can be used to inform dosing recommendations when quetiapine is used in combination with other medications. nih.gov

Table 2: Example of an In Vitro CYP3A4 Inhibition Study Using Human Liver Microsomes This table demonstrates how this compound would be used to generate data on metabolic inhibition. The values are hypothetical.

| Condition | Rate of Quetiapine Sulfone Formation (pmol/min/mg protein) | Percent Inhibition |

| Quetiapine alone (Control) | 125.4 | 0% |

| Quetiapine + Potent CYP3A4 Inhibitor | 18.8 | 85% |

| Quetiapine + Moderate CYP3A4 Inhibitor | 60.2 | 52% |

| Quetiapine + Weak CYP3A4 Inhibitor | 105.3 | 16% |

Development of Reference Standards for Impurity Profiling and Metabolite Identification in Pharmaceutical Development

During the synthesis and storage of quetiapine, various related substances and degradation products can form, which are considered impurities. Regulatory agencies require rigorous characterization and control of these impurities to ensure the safety and quality of the final drug product. researchgate.netsynzeal.com Quetiapine sulfone itself can be considered an impurity or a degradation product in the drug substance.

This compound serves as a certified reference material for the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used for impurity profiling. hilarispublisher.com By using a stable isotope-labeled standard, analytical chemists can achieve high levels of accuracy and precision when quantifying trace amounts of the quetiapine sulfone impurity in the active pharmaceutical ingredient (API) or formulated drug product. synzeal.com

Furthermore, in the process of identifying unknown metabolites during drug development, the synthesis of suspected metabolite standards, including deuterated versions, is common practice. nih.gov The availability of this compound aids in the unequivocal identification of the sulfone metabolite in complex biological matrices by comparing its chromatographic retention time and mass spectrometric fragmentation pattern with the non-labeled compound.

Contribution to Understanding Structure-Metabolism Relationships for Quetiapine Analogs

The development of new drugs often involves creating analogs of an existing molecule to improve its properties, such as efficacy, safety, or pharmacokinetic profile. Understanding the structure-metabolism relationships (SMRs) of a lead compound like quetiapine is essential for this process.

Data generated from metabolic studies using standards like this compound contribute to a detailed understanding of how quetiapine is metabolized. Specifically, it clarifies the role of sulfoxidation as a key metabolic pathway. This knowledge allows medicinal chemists to predict how structural modifications to the quetiapine molecule might influence its metabolic fate. For example, altering the chemical groups near the sulfur atom in the dibenzothiazepine ring could potentially block or slow down the rate of sulfoxidation.

Emerging Methodological Advancements and Future Research Directions

Integration of Quetiapine (B1663577) Sulfone-d8 with Untargeted Metabolomics and Molecular Networking Approaches

Untargeted metabolomics, which aims to comprehensively capture and analyze all small molecules in a biological sample, relies heavily on advanced analytical techniques like high-resolution liquid chromatography-mass spectrometry (LC-HRMS/MS). nih.gov In these complex analyses, stable isotope-labeled internal standards are crucial for ensuring data quality and reliability. clearsynth.comnih.gov Quetiapine sulfone-d8 serves as an ideal internal standard for tracking its non-labeled counterpart within a dense matrix of endogenous metabolites. Its key role is to correct for variations in sample preparation and instrumental analysis, thereby improving the precision of quantitative measurements. clearsynth.com

A powerful bioinformatics approach within untargeted metabolomics is molecular networking. This technique organizes tandem mass spectrometry (MS/MS) data into graphical networks where structurally similar molecules cluster together. nih.govresearchgate.net Studies have successfully used molecular networking to visualize the kinetics of quetiapine metabolism in human liver cell models, identifying known metabolites like quetiapine sulfoxide (B87167) and discovering previously unknown biotransformation products. nih.govnih.govresearchgate.net

In such a framework, this compound plays a critical role. By "spiking" it into a sample, it acts as a labeled anchor within the molecular network. This allows researchers to:

Confirm the identity of the quetiapine sulfone cluster with high confidence.

Track its behavior across different experimental conditions (e.g., time points or inhibitor treatments). nih.govresearchgate.net

Improve semi-quantitative analysis by providing a stable reference point against which the relative abundance of unlabeled quetiapine sulfone and related metabolites can be normalized.

This integration enhances the ability to map metabolic pathways and understand the filiation of metabolites, providing a more detailed and reliable picture of drug biotransformation. nih.gov

Computational Modeling and In Silico Predictions of Quetiapine Sulfone Formation and Stability

The formation of quetiapine sulfone occurs through sulfoxidation, a common phase I metabolic reaction catalyzed primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.govmdpi.com Advances in computational chemistry now allow for the in silico prediction of these metabolic pathways.

| In Silico Tool Type | Application in Quetiapine Metabolism | Key Findings |

| Metabolite Prediction Programs | Predicts likely metabolites based on the parent drug structure and known biotransformation rules. | Successfully predicts sulfoxidation as a major metabolic route for quetiapine. mdpi.com |

| Fragmentation Prediction Programs | Simulates the MS/MS fragmentation pattern of predicted metabolites. | Helps confirm the identity of metabolites detected by LC-MS/MS by matching experimental spectra to predicted fragments, differentiating isomers like hydroxy and sulfoxy metabolites. |

These computational tools are instrumental in guiding analytical investigations. However, experimental validation remains essential. Studies have shown that the quetiapine sulfone metabolite is unstable, readily degrading to quetiapine sulfoxide. nih.govsci-hub.st This inherent instability presents a challenge for accurate quantification.

Here, this compound is an invaluable tool for experimental studies that complement in silico models. It enables precise quantification of the transient sulfone metabolite through isotope dilution mass spectrometry. This allows researchers to accurately measure its rate of formation and subsequent degradation to the more stable sulfoxide, providing crucial kinetic data that computational models alone cannot fully capture.

Advancements in Micro-Sampling and Miniaturized Analytical Techniques for Metabolite Quantification

A significant trend in clinical and forensic analysis is the move towards minimally invasive sample collection and the miniaturization of analytical systems. nih.gov This shift is driven by the desire for reduced sample volumes, lower costs, and the feasibility of home or remote sampling. nih.govmdpi.com

Micro-sampling Techniques: Volumetric absorptive microsampling (VAMS) has emerged as a superior alternative to traditional dried blood spots (DBS). nih.gov VAMS devices use a porous tip to absorb a precise, fixed volume of blood (e.g., 10-30 µL), which overcomes the hematocrit-related inaccuracies associated with DBS. mdpi.comfrontiersin.org This technology has been successfully validated for the quantification of numerous antipsychotics, including quetiapine, from finger-prick blood samples. nih.govmdpi.com

Miniaturized Analytical Techniques: The small sample volumes collected via VAMS necessitate highly sensitive analytical methods. universiteitleiden.nl Progress in this area includes:

Microflow and Nano-Liquid Chromatography (LC): These systems operate at much lower flow rates than conventional HPLC, reducing sample dilution and significantly enhancing mass spectrometry sensitivity. chromatographyonline.comalwsci.com

Lab-on-a-Chip Devices: These microfluidic platforms integrate sample preparation, separation, and detection into a single, miniaturized device, enabling rapid, high-throughput analysis with minimal reagent consumption. alwsci.com

In this advanced workflow, this compound is essential. When quantifying metabolites from just a few microliters of blood, matrix effects can be pronounced. Adding a known quantity of the deuterated internal standard at the earliest stage of sample processing allows for the correction of analyte loss during extraction and ionization variability in the mass spectrometer, ensuring that the final measurement is accurate and reliable even at trace levels. alwsci.com

Potential for this compound in Investigating Environmental Biotransformation and Fate Studies

The widespread use of pharmaceuticals like quetiapine has led to their detection in wastewater and aquatic environments. nih.govnih.gov Understanding the environmental fate and biotransformation of these compounds is critical for assessing their ecological risk. Studies have shown that quetiapine is not readily biodegradable and can persist in sewage treatment plants. nih.govastrazeneca.comresearchgate.net During its time in these systems, it can undergo biotransformation, leading to the formation of metabolites. nih.gov

Investigating the formation of quetiapine sulfone in complex environmental matrices such as river water or wastewater effluent presents significant analytical challenges due to the presence of numerous interfering substances. uantwerpen.be This is where the use of this compound becomes indispensable.

By employing isotope dilution mass spectrometry, researchers can:

Achieve highly accurate and precise quantification of quetiapine sulfone, even at the low concentrations typical of environmental samples.

Effectively negate matrix effects , where other co-extracted compounds can suppress or enhance the analyte signal in the mass spectrometer.

Monitor the kinetics of biotransformation , providing clear data on how quickly quetiapine is converted to its sulfone metabolite under various environmental conditions (e.g., different temperatures, microbial populations).

The use of this compound as an internal standard is the gold standard for robustly tracking the fate of this specific metabolic pathway in environmental systems, providing reliable data for ecological risk assessments. astrazeneca.com

Future Perspectives on the Design and Application of Deuterated Metabolites in Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. In pharmacology and metabolomics, this involves moving from identifying metabolites to developing validated biomarkers for disease, drug efficacy, or toxicity. researchgate.net The future of this field depends on the ability to perform large-scale, standardized, and highly quantitative analyses. thermofisher.com

Deuterated metabolites like this compound are at the forefront of this transition. While deuterated parent drugs are used to alter pharmacokinetic profiles, deuterated metabolites serve a different but equally vital role as analytical standards. metsol.comcreative-proteomics.com

Future applications and perspectives include:

Standardization of Clinical Assays: For Quetiapine sulfone to be used as a clinical biomarker (e.g., for assessing metabolic phenotype or adherence), assays must be robust and reproducible across different labs. This compound is a prerequisite for developing such standardized, quantitative clinical tests. thermofisher.com

Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurate PK/PD models require precise time-course data for both the parent drug and its major metabolites. The use of deuterated standards ensures the high-quality data necessary to build models that can predict a patient's response to quetiapine.

Metabolic Flux Analysis: Stable isotope tracers are used to map the flow of atoms through metabolic networks. researchgate.netcreative-proteomics.com Having deuterated standards for key downstream metabolites allows for more accurate quantification in these complex isotope-resolved metabolomics studies.

Personalized Medicine: As metabolomics moves towards personalized medicine, the ability to accurately quantify an individual's specific metabolic profile becomes paramount. The availability of a comprehensive library of deuterated metabolite standards will be essential for creating the precise and reliable "metabolic fingerprints" needed to tailor treatments to individual patients.

In essence, the design and application of deuterated metabolites as internal standards are foundational to the future of translational research, enabling the precision, accuracy, and standardization required to turn metabolic discoveries into tangible clinical tools. researchgate.netmetsol.com

Q & A

Q. How should researchers address potential batch-to-batch variability in deuterated compounds?

- Methodological Answer : Implement quality control (QC) checks via NMR and MS for each synthesis batch. Use ANOVA to compare inter-batch variability in key parameters (e.g., isotopic enrichment). Archive representative samples for third-party verification .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.